molecular formula C27H25N3O7S B2406366 (E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-26-6

(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2406366
CAS RN: 851952-26-6
M. Wt: 535.57
InChI Key: GJLSDOFLOIKVFD-NTUHNPAUSA-N
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Description

(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C27H25N3O7S and its molecular weight is 535.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of structurally complex compounds involving pyridazine, pyrimidine, and thieno[2,3-d]pyridazine moieties often involves multi-step reactions, including condensation, cyclization, and functionalization processes. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides from N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides using hydrazine hydrate in ethanol showcases a method for generating pyrazole and pyrazolopyrimidine derivatives with potential cytotoxic activities against cancer cells (Hassan et al., 2014). These synthetic routes are crucial for the development of novel compounds with potential therapeutic applications.

Potential Applications in Cancer Research

The cytotoxic activity of newly synthesized compounds is a key area of interest, particularly for their potential applications in cancer treatment. The aforementioned study on pyrazole and pyrazolopyrimidine derivatives indicates a potential for these compounds to inhibit the growth of cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. This suggests that structurally related compounds, including those with pyridazine and thieno[3,4-d]pyridazine cores, could be explored for their anticancer properties.

Reactivity and Chemical Behavior

Understanding the chemical reactivity and behavior of these compounds is essential for further modifications and optimizations of their structures to enhance biological activity. Studies on the regioselective synthesis of functionalized compounds and their reactions with various reagents offer insights into the versatility and potential for generating a wide range of derivatives with diverse biological activities (Hassaneen & Shawali, 2013). This chemical behavior is crucial for tailoring the properties of these compounds for specific therapeutic applications.

properties

IUPAC Name

ethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O7S/c1-5-37-27(33)24-19-15-38-25(23(19)26(32)30(29-24)17-8-10-18(34-2)11-9-17)28-22(31)13-7-16-6-12-20(35-3)21(14-16)36-4/h6-15H,5H2,1-4H3,(H,28,31)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLSDOFLOIKVFD-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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